5-(Difluoromethyl)isoxazol-3-amine
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Overview
Description
5-(Difluoromethyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-acetylenic oximes with suitable reagents under mild conditions. For instance, the reaction of α,β-acetylenic oximes with hydroxylamine hydrochloride in the presence of a base like potassium carbonate can yield the desired isoxazole .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. One such method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or oxygen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted isoxazoles with various functional groups
Scientific Research Applications
5-(Difluoromethyl)isoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylisoxazol-3-amine
- 5-Chloromethylisoxazol-3-amine
- 5-Trifluoromethylisoxazol-3-amine
Uniqueness
5-(Difluoromethyl)isoxazol-3-amine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C4H4F2N2O |
---|---|
Molecular Weight |
134.08 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)2-1-3(7)8-9-2/h1,4H,(H2,7,8) |
InChI Key |
SOQFZRLEGYGRIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1N)C(F)F |
Origin of Product |
United States |
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